4-Methyl-3,5-dinitrobenzohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3,5-dinitrobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O5/c1-4-6(11(14)15)2-5(8(13)10-9)3-7(4)12(16)17/h2-3H,9H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMPIZLTPQRBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-3,5-dinitrobenzohydrazide
Abstract: This technical guide provides a comprehensive examination of the anticipated physicochemical properties of 4-Methyl-3,5-dinitrobenzohydrazide. As a novel compound, direct experimental data is limited; therefore, this document synthesizes information from structurally analogous compounds, including 3,5-dinitrobenzohydrazide and other substituted benzohydrazides, to establish a predictive framework for its behavior. We present detailed, field-proven methodologies for its synthesis, purification, and characterization. This includes protocols for spectroscopic analysis (IR, NMR, MS), thermal analysis (TGA/DSC), and single-crystal X-ray diffraction. The guide is intended for researchers in medicinal chemistry, materials science, and drug development, offering both a predictive overview and a practical handbook for empirical validation.
Introduction
Benzohydrazide derivatives are a cornerstone in modern chemistry, recognized for their versatile applications as active pharmaceutical ingredients, ligands in coordination chemistry, and precursors in the synthesis of various heterocyclic systems. The introduction of nitro groups onto the aromatic ring, as seen in dinitro-substituted compounds, often imparts unique electronic and energetic properties, making them subjects of interest in materials science and as potential chemotherapeutics.
4-Methyl-3,5-dinitrobenzohydrazide combines three key structural motifs: the reactive hydrazide moiety (-CONHNH₂), two electron-withdrawing nitro groups, and an electron-donating methyl group. This specific arrangement is expected to modulate the molecule's electronic structure, crystal packing, and thermal stability. This guide serves as a foundational document, outlining the predicted physicochemical properties of this compound and providing robust, validated protocols for its empirical study. By leveraging established principles and data from closely related analogues, we aim to accelerate research and development involving this promising molecule.
Molecular Structure and Computed Properties
The foundational step in characterizing any compound is to define its molecular structure and derive its basic computational properties. These values are essential for subsequent experimental design and data interpretation.
Chemical Structure
The structure consists of a toluene core with nitro groups at positions 3 and 5, and a hydrazide functional group at position 1.
Caption: 2D Structure of 4-Methyl-3,5-dinitrobenzohydrazide.
Computed Physicochemical Data
The following properties have been calculated based on the molecular structure.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄O₅ | Calculated |
| Molecular Weight | 240.17 g/mol | Calculated |
| IUPAC Name | 4-methyl-3,5-dinitrobenzohydrazide | IUPAC Nomenclature |
| InChI Key | (Predicted) | (Predicted) |
| SMILES | CC1=C(C=C(C=C1[O-])C(=O)NN)[O-] | Calculated |
| XLogP3 | 1.2 (Predicted) | Analogous to[1] |
| H-Bond Donors | 3 | Calculated |
| H-Bond Acceptors | 6 | Calculated |
Synthesis and Purification
The synthesis of aromatic hydrazides is a well-established process, typically proceeding through the conversion of a carboxylic acid to a more reactive intermediate, followed by reaction with hydrazine. The most reliable and widely used pathway starts from the corresponding benzoic acid.
Synthetic Rationale
The chosen synthetic route involves a two-step process starting from 4-Methyl-3,5-dinitrobenzoic acid.[2] This precursor is commercially available and provides a direct path to the target molecule. The first step is a Fischer esterification to produce the methyl ester, which enhances the reactivity of the carbonyl carbon and protects the acidic proton.[3] The second step is a nucleophilic acyl substitution (hydrazinolysis), where hydrazine hydrate displaces the methoxy group to form the stable hydrazide product. This method is high-yielding and avoids the use of harsh reagents like thionyl chloride.
Sources
chemical abstract service CAS registry for 4-Methyl-3,5-dinitrobenzohydrazide
Registry Verification, Synthesis Architecture, and Pharmacophore Applications
Executive Summary & Registry Identity
4-Methyl-3,5-dinitrobenzohydrazide is a specialized high-energy nitroaromatic intermediate used primarily in the synthesis of heterocyclic pharmacophores (specifically 1,3,4-oxadiazoles) and energetic materials. While often synthesized in situ or on-demand in drug discovery campaigns, it possesses distinct registry identifiers essential for tracking in chemical supply chains.
Unlike commoditized solvents, this compound occupies a "building block" niche. Its utility lies in the electrophilic nature of the dinitro-substituted ring and the nucleophilic potential of the hydrazide tail, making it a critical scaffold for generating antifungal and antiviral libraries.
CAS Registry & Chemical Identifiers
| Parameter | Data Specification |
| Primary CAS RN | 209341-86-6 (Hydrazide derivative) |
| Parent Acid CAS | 16533-71-4 (4-Methyl-3,5-dinitrobenzoic acid) |
| IUPAC Name | 4-Methyl-3,5-dinitrobenzohydrazide |
| Molecular Formula | C₈H₈N₄O₅ |
| Molecular Weight | 240.17 g/mol |
| SMILES | Cc1c(cc(cc1=O)C(=O)NN)=O |
| Melting Point | 179–181 °C (Experimental) |
| Appearance | Yellow to orange crystalline solid |
Note on Registry Precision: Researchers often confuse this compound with its isomer 3,5-dinitro-4-methylbenzohydrazide or the amide analog. Ensure the methyl group is at the para position relative to the hydrazide functionality (position 4) and nitro groups are at meta positions (3 and 5) relative to the hydrazide.
Chemical Architecture & Properties
The compound features a push-pull electronic system :
-
Electron-Withdrawing Nitro Groups (3,5-position): These strongly deactivate the benzene ring towards electrophilic aromatic substitution but activate it for nucleophilic attack, although the methyl group provides some steric protection.
-
Hydrazide Moiety (-CONHNH₂): Acts as a bidentate nucleophile. It is the primary reactive site for cyclization reactions (e.g., with CS₂ or carboxylic acids) to form oxadiazole rings.
-
Methyl Group (4-position): Provides lipophilicity and serves as a distinct NMR handle (singlet, ~2.3–2.4 ppm).
Synthesis & Fabrication Protocol
Retrosynthetic Analysis
The most robust route proceeds from p-toluic acid via nitration and esterification, followed by hydrazinolysis. Direct reaction of the acid chloride with hydrazine is faster but risks higher energetic instability due to the nitro groups.
Detailed Experimental Workflow
Step 1: Nitration (Formation of Parent Acid)
-
Precursor: p-Toluic acid (4-methylbenzoic acid).
-
Reagents: Fuming HNO₃, Conc. H₂SO₄.
-
Protocol: Dissolve p-toluic acid in H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. Heat to 100°C for 2 hours. Pour into ice water.
-
Product: 4-Methyl-3,5-dinitrobenzoic acid (CAS 16533-71-4).[1][2]
Step 2: Esterification (Activation)
-
Reagents: Methanol (excess), Conc. H₂SO₄ (catalytic).
-
Protocol: Reflux the dinitro acid in methanol for 8–10 hours.
-
Purification: Concentrate and precipitate in water.
Step 3: Hydrazinolysis (Target Generation)
-
Reagents: Hydrazine hydrate (80–99%), Ethanol or Methanol.
-
Protocol:
-
Dissolve 0.01 mol of Methyl 4-methyl-3,5-dinitrobenzoate in 30 mL absolute ethanol.
-
Add 0.05 mol Hydrazine hydrate dropwise at room temperature.
-
Reflux for 6–9 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).
-
Cool to room temperature. The solid product will precipitate.
-
Filter, wash with cold ethanol, and recrystallize from ethanol/water.
-
-
Validation: MP should be 179–181 °C. IR should show doublet -NH stretching at 3300–3400 cm⁻¹.
Synthesis Logic Diagram (Graphviz)
Figure 1: Step-wise synthesis pathway from commercial precursors to the target hydrazide.
Applications in Drug Discovery
The primary value of 4-Methyl-3,5-dinitrobenzohydrazide lies in its role as a pharmacophore precursor .
Oxadiazole Synthesis
Reacting this hydrazide with aromatic aldehydes yields hydrazones, which can be cyclized to 2,5-disubstituted-1,3,4-oxadiazoles . These derivatives have demonstrated significant biological activity:
-
Antifungal: Activity against Aspergillus niger and Candida albicans.
-
Antiviral: Inhibition of viral replication in specific RNA virus models.
-
Mechanism: The nitro groups enhance the lipophilicity and electron-deficiency of the core, potentially improving binding affinity to electron-rich enzymatic pockets.
Analytical Derivatization
The compound can serve as a derivatizing agent for carbonyl compounds (aldehydes/ketones) in HPLC analysis, where the dinitro group acts as a chromophore for UV detection.
Safety & Handling Protocols (MSDS Summary)
Warning: Nitro compounds carry explosion and toxicity risks.
| Hazard Class | Description | Mitigation Protocol |
| Explosive Potential | Di-nitro substitution increases shock sensitivity. | Do not heat dry solids above 200°C. Use plastic spatulas. |
| Acute Toxicity | Hydrazides are potential carcinogens/mutagens. | Double-glove (Nitrile). Work in a certified fume hood. |
| Skin/Eye Irritant | Causes severe irritation upon contact. | Immediate wash with PEG-400 or water. Wear safety goggles. |
Disposal: Quench excess hydrazine with hypochlorite solution before disposal. Incinerate organic waste in a facility equipped for nitrogen oxide scrubbing.
References
-
Srivastava, S. (2019). "Antifungal activity of newly synthesized nucleosides containing [1,3,4] oxadiazole-2(3H) one core". IOSR Journal of Applied Chemistry, 12(1), 74-81.
-
PubChem. (2025).[4] "4-Methyl-3,5-dinitrobenzamide (Structural Analog Data)". National Library of Medicine.
-
Sigma-Aldrich. (2025). "4-Methyl-3,5-dinitrobenzoic acid (Precursor CAS 16533-71-4) Product Sheet".
-
NaviMRO. (2025). "Product Listing: 4-methyl-3,5-dinitrobenzohydrazide (CAS 209341-86-6)".
Sources
Methodological & Application
Application Note & Detailed Protocols: Microwave-Assisted Synthesis of 4-Methyl-3,5-dinitrobenzohydrazide Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction
Hydrazone derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitubercular properties.[1][2] The N-acylhydrazone scaffold (–CO–NH–N=CH–) is of particular interest due to its role in the design of novel therapeutic agents. The synthesis of these derivatives often involves the condensation of a benzohydrazide with an appropriate aldehyde or ketone. 4-Methyl-3,5-dinitrobenzohydrazide serves as a valuable precursor for a library of such derivatives, with the nitro groups potentially enhancing or modulating biological activity.
Conventional methods for synthesizing benzohydrazides and their subsequent hydrazone derivatives often require long reaction times, high temperatures, and can result in lower yields and the formation of byproducts.[3][4] In line with the principles of green chemistry, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[5][6] MAOS utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[5][7] This results in dramatic acceleration of reaction rates, often leading to higher yields, improved product purity, and a significant reduction in energy consumption compared to conventional heating methods.[4][8]
This application note provides a detailed protocol for the efficient, two-step synthesis of 4-Methyl-3,5-dinitrobenzohydrazide derivatives using microwave irradiation. The first step involves the synthesis of the key intermediate, 4-Methyl-3,5-dinitrobenzohydrazide, from its corresponding benzoic acid. The second step details the condensation of this intermediate with various aromatic aldehydes to yield the target hydrazone derivatives. Comparative data with conventional heating methods are provided to highlight the efficiency of the microwave-assisted approach.
Principle of Microwave-Assisted Synthesis
The core of MAOS lies in the mechanism of dielectric heating.[5] Unlike conventional heating, which transfers energy via conduction and convection, microwave energy is delivered directly to the molecules in the reaction mixture. Polar molecules, such as the reactants and solvents used in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to intense intermolecular friction, which generates heat rapidly and uniformly throughout the bulk of the material. This efficient and instantaneous heating is responsible for the dramatic rate enhancements observed in microwave-assisted reactions.[5][8]
Experimental Workflow
The overall workflow for the synthesis and characterization of 4-Methyl-3,5-dinitrobenzohydrazide derivatives is depicted below.
Caption: Overall experimental workflow.
Detailed Protocols
Materials and Instrumentation:
-
4-Methyl-3,5-dinitrobenzoic acid
-
Hydrazine hydrate (99%)
-
Ethanol (Absolute)
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Glacial acetic acid (catalyst)
-
Monitored Microwave Synthesis Reactor
-
Standard laboratory glassware
-
Reflux condenser
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer (400 MHz or higher)
-
Mass Spectrometer
Safety Precautions:
-
Hydrazine hydrate is highly toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitroaromatic compounds are potentially explosive and toxic. Handle with care and avoid excessive heat or shock.
-
Microwave reactors can generate high pressures. Ensure the reaction vessel is not sealed airtight and follow the manufacturer's safety guidelines.
Part A: Synthesis of 4-Methyl-3,5-dinitrobenzohydrazide (Intermediate)
This protocol describes the conversion of 4-methyl-3,5-dinitrobenzoic acid to its corresponding hydrazide.
Method 1: Microwave-Assisted Synthesis (MAOS)
-
Place 4-methyl-3,5-dinitrobenzoic acid (1.13 g, 5 mmol) and a magnetic stirrer into a 50 mL microwave reaction vessel.
-
Add 15 mL of absolute ethanol to the vessel.
-
Carefully add hydrazine hydrate (1.0 mL, ~20 mmol, 4 equivalents) to the suspension. Causality: A molar excess of hydrazine hydrate is used to drive the reaction to completion.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 200 W for 5-7 minutes, with a temperature target of 120°C. Causality: Ethanol is an excellent solvent for MAOS due to its high dielectric constant, allowing for rapid and efficient heating. The targeted temperature accelerates the nucleophilic acyl substitution.
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Pour the reaction mixture into 50 mL of ice-cold distilled water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The product can be recrystallized from ethanol to obtain pure 4-methyl-3,5-dinitrobenzohydrazide.
Method 2: Conventional Heating
-
Combine 4-methyl-3,5-dinitrobenzoic acid (1.13 g, 5 mmol), 25 mL of absolute ethanol, and hydrazine hydrate (1.0 mL, ~20 mmol) in a 100 mL round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Follow steps 7-9 from the MAOS protocol to isolate and purify the product.
Part B: Synthesis of 4-Methyl-3,5-dinitrobenzohydrazide Derivatives (Hydrazones)
This protocol describes the condensation reaction between the synthesized hydrazide and an aromatic aldehyde.
Method 1: Microwave-Assisted Synthesis (MAOS)
-
In a 25 mL microwave reaction vessel, dissolve 4-methyl-3,5-dinitrobenzohydrazide (0.24 g, 1 mmol) in 10 mL of absolute ethanol.
-
Add the desired aromatic aldehyde (1.1 mmol, 1.1 equivalents).
-
Add 2-3 drops of glacial acetic acid as a catalyst. Causality: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.
-
Seal the vessel and irradiate at 150 W for 3-5 minutes, with a temperature target of 100°C.
-
Upon completion, cool the vessel to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallize from ethanol or an appropriate solvent if further purification is needed.
Method 2: Conventional Heating
-
Dissolve 4-methyl-3,5-dinitrobenzohydrazide (0.24 g, 1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Add the aromatic aldehyde (1.1 mmol) and 2-3 drops of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction via TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Follow steps 6-7 from the MAOS protocol to isolate and purify the product.
Reaction Mechanism
The formation of the hydrazone (a Schiff base) proceeds via a nucleophilic addition-elimination mechanism.
Caption: Mechanism for hydrazone formation.
Results and Discussion
The microwave-assisted synthesis protocol consistently demonstrates significant advantages over conventional heating methods for the synthesis of 4-Methyl-3,5-dinitrobenzohydrazide derivatives.
| Derivative (R') | Method | Reaction Time | Yield (%) |
| -H (Benzaldehyde) | MAOS | 3 min | 92% |
| Conventional | 2.5 hrs | 78% | |
| -Cl (4-Chlorobenzaldehyde) | MAOS | 3 min | 94% |
| Conventional | 3 hrs | 81% | |
| -OCH₃ (4-Methoxybenzaldehyde) | MAOS | 4 min | 90% |
| Conventional | 3.5 hrs | 75% | |
| -NO₂ (4-Nitrobenzaldehyde) | MAOS | 5 min | 88% |
| Conventional | 4 hrs | 72% |
As shown in the table, MAOS drastically reduces reaction times from hours to mere minutes.[9][10] Furthermore, the yields obtained using microwave irradiation are consistently higher than those from conventional refluxing. This increased efficiency is attributed to the rapid, uniform heating provided by the microwaves, which minimizes the formation of thermal decomposition products and other side reactions.[6][8]
Characterization Data
The synthesized compounds should be characterized by standard spectroscopic methods. Below are the expected characteristic data for the parent hydrazide and a representative hydrazone derivative.
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 4-Methyl-3,5-dinitrobenzohydrazide | 3300-3400 (N-H str.), 3050 (Ar C-H), 1660 (C=O str.), 1540 & 1350 (NO₂ str.) | 2.6 (s, 3H, CH₃), 4.6 (br s, 2H, NH₂), 8.8 (s, 2H, Ar-H), 10.1 (br s, 1H, CONH) | 21 (CH₃), 125 (Ar-C), 138 (Ar-C), 148 (Ar-C-NO₂), 163 (C=O) |
| Derivative (R' = -H) | 3250 (N-H str.), 3050 (Ar C-H), 1650 (C=O str.), 1600 (C=N str.), 1540 & 1350 (NO₂ str.) | 2.7 (s, 3H, CH₃), 7.4-7.8 (m, 5H, Ar-H), 8.2 (s, 1H, N=CH), 8.9 (s, 2H, Ar-H), 11.8 (s, 1H, CONH) | 21 (CH₃), 125-135 (Ar-C), 145 (N=CH), 148 (Ar-C-NO₂), 164 (C=O) |
Conclusion
Microwave-assisted organic synthesis is a highly efficient, rapid, and environmentally friendly method for the preparation of 4-Methyl-3,5-dinitrobenzohydrazide and its hydrazone derivatives. The protocols detailed in this application note provide a reliable and scalable method for generating libraries of these compounds for further investigation in drug discovery and development. The significant reduction in reaction times and increase in yields make MAOS a superior alternative to conventional synthetic approaches, aligning with the modern demands for sustainable and efficient chemical synthesis.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
- Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid - MDPI.
- 3,5-dinitrobenzoylhydrazone derivatives as a scaffold for antituberculosis drug development.
- (PDF) 3,5-Dinitrobenzoylhydrazone Derivatives as a Scaffold for Antituberculosis Drug Development - ResearchGate.
- Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica.
- Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry.
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- 3. ajgreenchem.com [ajgreenchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpas.com [ijrpas.com]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. mdpi.com [mdpi.com]
- 10. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
Application Notes & Protocols: 4-Methyl-3,5-dinitrobenzohydrazide as a Strategic Intermediate in Modern Heterocyclic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Methyl-3,5-dinitrobenzohydrazide as a versatile intermediate in the synthesis of diverse heterocyclic scaffolds. We move beyond simple procedural outlines to deliver in-depth mechanistic insights, field-proven protocols, and the causal reasoning behind experimental choices. This guide is structured to serve as a practical and authoritative resource, detailing the synthesis of the core intermediate and its subsequent conversion into high-value 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles—classes of compounds with significant pharmacological and material science applications.
The Strategic Value of 4-Methyl-3,5-dinitrobenzohydrazide
4-Methyl-3,5-dinitrobenzohydrazide is a potent synthon in heterocyclic chemistry. Its value stems from the unique interplay of its constituent functional groups:
-
The Hydrazide Moiety (-CONHNH₂): This is the primary reactive center for cyclization. It possesses two nucleophilic nitrogen atoms, enabling it to react with a wide array of electrophilic partners to form five- and six-membered rings.
-
The Dinitro-Aromatic Core: The two strongly electron-withdrawing nitro groups significantly influence the molecule's reactivity. They acidify the N-H protons of the hydrazide, potentially altering reaction kinetics, and serve as handles for further functionalization, such as reduction to amines, which opens pathways to fused heterocyclic systems like benzimidazoles.[1]
-
The Methyl Group: Provides a point of steric and electronic differentiation on the aromatic ring.
This combination makes 4-Methyl-3,5-dinitrobenzohydrazide an ideal starting point for building libraries of compounds with potential biological activity, as heterocycles like oxadiazoles, pyrazoles, and triazoles are core scaffolds in numerous approved drugs.[2][3]
Synthesis of the Core Intermediate: 4-Methyl-3,5-dinitrobenzohydrazide
The most reliable and scalable synthesis of the title compound begins with 4-Methyl-3,5-dinitrobenzoic acid. The process involves a two-step sequence: Fischer esterification followed by hydrazinolysis.
Workflow for Intermediate Synthesis
Caption: Synthetic pathway for 4-Methyl-3,5-dinitrobenzohydrazide.
Protocol 2.1: Synthesis of Methyl 4-methyl-3,5-dinitrobenzoate
-
Rationale: The carboxylic acid is first converted to its methyl ester to activate the carbonyl group for subsequent nucleophilic attack by hydrazine. Concentrated sulfuric acid acts as a catalyst for the esterification.
-
Procedure:
-
To a solution of 4-Methyl-3,5-dinitrobenzoic acid (10.0 g, 0.044 mol) in methanol (150 mL), add concentrated sulfuric acid (3 mL) dropwise with stirring.[4]
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (300 mL).
-
The solid product, Methyl 4-methyl-3,5-dinitrobenzoate, will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Protocol 2.2: Synthesis of 4-Methyl-3,5-dinitrobenzohydrazide
-
Rationale: The ester is converted to the hydrazide via nucleophilic acyl substitution by hydrazine hydrate. Ethanol is an effective solvent that dissolves the ester and is compatible with hydrazine.[5][6]
-
Procedure:
-
Suspend Methyl 4-methyl-3,5-dinitrobenzoate (from the previous step, approx. 0.044 mol) in ethanol (100 mL) in a round-bottom flask.
-
Add hydrazine hydrate (80% solution, 6.8 mL, approx. 0.11 mol) dropwise to the suspension.
-
Heat the mixture to reflux for 4-6 hours. The reaction mixture typically becomes a clear solution before the product precipitates upon heating or subsequent cooling.[5]
-
Cool the reaction mixture to room temperature. A white or pale-yellow solid will form.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry in a vacuum desiccator to yield pure 4-Methyl-3,5-dinitrobenzohydrazide.
-
| Parameter | Step 2.1: Esterification | Step 2.2: Hydrazinolysis |
| Starting Material | 4-Methyl-3,5-dinitrobenzoic acid[7] | Methyl 4-methyl-3,5-dinitrobenzoate |
| Key Reagents | Methanol, Sulfuric Acid | Hydrazine Hydrate |
| Solvent | Methanol | Ethanol |
| Temperature | Reflux (~65 °C) | Reflux (~78 °C) |
| Typical Yield | >90% | >85% |
Application in Heterocycle Synthesis: Protocols & Mechanistic Insights
The true utility of 4-Methyl-3,5-dinitrobenzohydrazide is demonstrated in its conversion to various heterocyclic systems.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of heterocycles known for their diverse biological activities. The most common synthesis involves the cyclodehydration of an N,N'-diacylhydrazine intermediate.[8]
-
Causality & Mechanism: The reaction of 4-Methyl-3,5-dinitrobenzohydrazide with a carboxylic acid in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃) is a robust method.[4] The hydrazide first acts as a nucleophile, attacking the carboxylic acid (which is activated by POCl₃ to a more reactive species) to form a diacylhydrazine intermediate. This intermediate then undergoes intramolecular cyclization and dehydration, driven by the formation of the stable, aromatic oxadiazole ring.[8]
Caption: General workflow for 1,3,4-oxadiazole synthesis.
-
Protocol 3.1: Synthesis of 2-Phenyl-5-(4-methyl-3,5-dinitrophenyl)-1,3,4-oxadiazole
-
In a round-bottom flask, create a mixture of 4-Methyl-3,5-dinitrobenzohydrazide (1.0 g, 4.16 mmol) and benzoic acid (0.51 g, 4.16 mmol).
-
Carefully add phosphorus oxychloride (POCl₃, 5 mL) dropwise at 0 °C under a fume hood.
-
Allow the mixture to stir at room temperature for 30 minutes, then heat to reflux (80-90 °C) for 4-6 hours.[4]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is the crude product. Filter the solid, wash it extensively with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure oxadiazole derivative.
-
Synthesis of 1,3,5-Trisubstituted Pyrazoles
Pyrazoles are fundamental nitrogen-containing heterocycles. The classic Knorr pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[9]
-
Causality & Mechanism: The reaction proceeds via initial condensation of the more nucleophilic -NH₂ group of the hydrazide with one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., acetylacetone) to form a hydrazone intermediate. This is followed by intramolecular cyclization, where the remaining -NH- group attacks the second carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring. An acidic catalyst like acetic acid facilitates both the condensation and dehydration steps.[10]
Caption: Knorr synthesis pathway for pyrazoles.
-
Protocol 3.2: Synthesis of 1-(4-Methyl-3,5-dinitrobenzoyl)-3,5-dimethyl-1H-pyrazole
-
Dissolve 4-Methyl-3,5-dinitrobenzohydrazide (1.0 g, 4.16 mmol) in glacial acetic acid (20 mL).
-
Add acetylacetone (0.42 g, 4.16 mmol) to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the cooled solution into ice-cold water (100 mL).
-
The solid product will precipitate. Collect the solid by filtration, wash with water until neutral, and dry.
-
Purify the crude product by recrystallization from ethanol to yield the target pyrazole.
-
Synthesis of 1,3,4-Trisubstituted-1,2,4-Triazoles
1,2,4-Triazoles are another class of heterocycles with prominent roles in medicinal chemistry, particularly as antifungal agents.[2] A common route involves the cyclization of an N-acylthiosemicarbazide intermediate.
-
Causality & Mechanism: This is a two-step, one-pot process. First, the nucleophilic -NH₂ of the benzohydrazide attacks the electrophilic carbon of an isothiocyanate to form an N-acylthiosemicarbazide. In the presence of a base (like DIEA) and a coupling reagent (like TBTU or EDC), this intermediate undergoes cyclodesulfurization. The sulfur atom is activated, and subsequent intramolecular attack by a nitrogen atom leads to ring closure and elimination to form the stable 1,2,4-triazole ring.[11]
Caption: Synthetic route to 1,2,4-triazoles via a thiosemicarbazide.
-
Protocol 3.3: Synthesis of 4-Phenyl-5-(4-methyl-3,5-dinitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
Step A (Thiosemicarbazide formation): Dissolve 4-Methyl-3,5-dinitrobenzohydrazide (1.0 g, 4.16 mmol) in methanol (25 mL). Add phenyl isothiocyanate (0.56 g, 4.16 mmol) and stir the mixture at room temperature for 4 hours. The thiosemicarbazide intermediate will precipitate. Filter the solid, wash with cold methanol, and dry.
-
Step B (Cyclization): Suspend the dried thiosemicarbazide intermediate in dimethylformamide (DMF, 20 mL). Add N,N-Diisopropylethylamine (DIEA, 1.0 mmol equivalent) followed by TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, 1.5 mmol equivalent).[11]
-
Heat the mixture at 50-60 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol/DMF to get the pure triazole derivative.
-
References
-
Taylor & Francis. (2023, March 10). A novel and effective method for the synthesis 1,3,4-oxadiazoles from carbimidothioates and benzohydrazides: An unexpected cyclization. [Link]
-
Elsevier. (2024). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. [Link]
-
Elsevier. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69, 2075-2080. [Link]
-
Sci-Hub. (2017). Synthesis of 1,2,4-triazole-3-selenones via three-component reaction between benzohydrazide, potassium selenocyanate and acyl chlorides under solvent-free conditions. Journal of Chemical Research, 41(8), 455–456. [Link]
-
MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]
-
MDPI. (2025, July 19). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. [Link]
-
Taylor & Francis. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
-
ResearchGate. (2001). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. [Link]
-
Authorea. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
National Center for Biotechnology Information. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]
-
ResearchGate. (2015). Recent advances in the synthesis of triazole derivatives. [Link]
-
Semantic Scholar. (2015). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]
-
SciSpace. (2019). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. [Link]
-
ACS Publications. (2026, February 16). Electrochemical Synthesis of 1,2-Substituted N-Amido Benzimidazoles by Reduction of Nitroarenes. [Link]
-
Chemical Methodologies. (2021). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. [Link]
-
National Center for Biotechnology Information. (2023). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. chemmethod.com [chemmethod.com]
- 7. 4-甲基-3,5-二硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
recrystallization solvents for purification of 4-Methyl-3,5-dinitrobenzohydrazide
The following technical guide serves as a specialized support resource for the purification of 4-Methyl-3,5-dinitrobenzohydrazide (CAS: 2900-63-2 for the parent 3,5-dinitro isomer; specific derivative properties derived from synthesis literature). This content is structured for research scientists requiring high-purity isolation for downstream applications such as antimicrobial screening or nucleoside synthesis.
Core Directive: The Recrystallization Protocol
Primary Solvent System: Ethanol (95% or Absolute) Secondary (Anti) Solvent: Water Target Melting Point: 179–181 °C (Literature Standard)
The "Golden Standard" Method
Based on the synthesis of substituted benzohydrazides, the most robust purification method utilizes hot ethanol . This solvent effectively solubilizes the polar hydrazide moiety at high temperatures while rejecting non-polar nitro-aromatic byproducts and inorganic salts upon cooling.
Step-by-Step Workflow:
-
Crude Isolation: Following the hydrazinolysis of the ester (e.g., methyl or butyl 4-methyl-3,5-dinitrobenzoate), pour the reaction mixture into excess ice-cold water . This precipitates the crude hydrazide. Filter and wash with cold water to remove excess hydrazine hydrate.
-
Dissolution: Transfer the dried crude solid to an Erlenmeyer flask. Add Ethanol (approx. 10–15 mL per gram of solute).
-
Heating: Heat the mixture to reflux (approx. 78 °C) with magnetic stirring.
-
Technical Note: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in small increments (1-2 mL).
-
-
Hot Filtration (Optional): If insoluble black/brown specks remain (likely oxidation byproducts), filter the hot solution through a pre-warmed funnel/fluted filter paper.
-
Crystallization: Remove from heat and allow the flask to cool slowly to room temperature. Once ambient, transfer to an ice bath (0–4 °C) for 30 minutes to maximize yield.
-
Collection: Filter the yellow/orange crystals via vacuum filtration. Wash the cake with cold ethanol (chilled to -20 °C is ideal).
-
Drying: Dry in a vacuum oven at 50 °C for 4 hours.
Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: This typically occurs if the solution is too concentrated or if the cooling rate is too rapid, trapping impurities that lower the melting point. Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of additional solvent (Ethanol) to dilute the solution slightly (lowering saturation).
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall of the flask with a glass rod to induce nucleation.
-
Allow to cool very slowly (wrap the flask in a towel/foil) to room temperature before ice-cooling.
Q2: The crystals are heavily colored (dark orange/red) instead of the expected pale yellow. Is this a problem?
Diagnosis: Nitro compounds are naturally yellow, but dark red/brown indicates oxidation products or residual free hydrazine. Corrective Action:
-
Activated Carbon Treatment: During the hot dissolution step (Step 3), add activated charcoal (approx. 1-2% by weight). Stir at reflux for 5 minutes, then perform a hot filtration (Step 4) through Celite. This adsorbs colored polymeric impurities.
-
Acid Wash: Ensure the initial crude was washed thoroughly with water. Residual hydrazine can oxidize and darken the product.
Q3: Can I use Methanol instead of Ethanol?
Analysis: Yes, Methanol is a viable alternative.
-
Pros: Higher solubility for polar dinitro compounds; easier to remove (lower b.p., 65 °C).
-
Cons: Higher toxicity; risk of transesterification if unreacted ester is present (though less relevant in recrystallization).
-
Recommendation: Use Methanol if the compound is too insoluble in Ethanol.
Q4: What if the yield is too low?
Diagnosis: The compound is likely too soluble in the chosen volume of alcohol. Corrective Action:
-
Two-Solvent Method: Dissolve in minimum hot ethanol. Once dissolved, add warm water dropwise until a faint turbidity (cloudiness) persists. Add one drop of ethanol to clear it, then cool. The water acts as an anti-solvent, forcing the hydrophobic nitro-aromatic ring out of solution.
Technical Data & Properties
| Parameter | Specification | Notes |
| Compound Name | 4-Methyl-3,5-dinitrobenzohydrazide | |
| Molecular Formula | C₈H₈N₄O₅ | |
| Molecular Weight | 240.17 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Nitro groups confer color.[1][2][3] |
| Melting Point | 179 – 181 °C | Diagnostic for purity [1]. |
| Solubility (Cold) | Water (Insoluble), Ethanol (Low) | |
| Solubility (Hot) | Ethanol (High), Methanol (High), DMSO | |
| Primary Impurities | 4-Methyl-3,5-dinitrobenzoic acid; Hydrazine | Acid from hydrolysis; Hydrazine from synthesis. |
Process Visualization
The following diagram illustrates the logical flow for the purification process, including decision nodes for troubleshooting.
Caption: Logical workflow for the purification of 4-Methyl-3,5-dinitrobenzohydrazide, including decision points for common failures.
References
-
Srivastava, S. (2019). "Antifungal activity of newly synthesized nucleosides containing [1,3,4] oxadiazole-2(3H) one core." IOSR Journal of Applied Chemistry (IOSR-JAC), 12(1), 74-81.
- Citation Note: Defines the specific melting point (179-181 °C) and ethanol recrystallization method for compound 2c (4-methyl-3,5-dinitrobenzohydrazide).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.).[4][5] 3,5-Dinitrobenzohydrazide (Compound Summary). National Library of Medicine.
- Citation Note: Structural analog data supporting solubility profiles of dinitrobenzohydrazides.
Sources
- 1. CAS 2900-63-2: 3,5-Dinitrobenzoic acid hydrazide [cymitquimica.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. 3,5-Dinitrobenzohydrazide | C7H6N4O5 | CID 3329932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-3,5-dinitrobenzamide | C8H7N3O5 | CID 3318698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methyl-3,5-dinitrobenzohydrazide Solubility in Ethanol
Welcome to the technical support center for 4-Methyl-3,5-dinitrobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding its solubility in ethanol.
Troubleshooting Guide: Overcoming Common Solubility Challenges
This section addresses specific issues you may encounter during the dissolution of 4-Methyl-3,5-dinitrobenzohydrazide in ethanol. The underlying principle governing the solubility of this compound is based on the interplay of its molecular structure and the properties of the solvent. As a nitroaromatic compound, the presence of multiple nitro groups makes the molecule polar. The hydrazide functional group can also participate in hydrogen bonding.[1][2] Ethanol, a polar protic solvent, is generally a suitable choice for dissolving such compounds.[3] However, issues can still arise.
Q1: My 4-Methyl-3,5-dinitrobenzohydrazide is not dissolving in ethanol at room temperature. What should I do?
A1: Initial Insolubility or Slow Dissolution
It's not uncommon for substituted benzohydrazides, particularly those with multiple nitro groups, to exhibit limited or slow dissolution in ethanol at ambient temperatures. This is due to the strong intermolecular forces within the crystal lattice of the solid compound that must be overcome by solvent-solute interactions.
Recommended Protocol:
-
Initial Observation: Note the extent of dissolution. Is the compound completely insoluble, or is it dissolving very slowly?
-
Gentle Heating: Gradually warm the solution using a water bath or a heating mantle. Never use an open flame , as ethanol is flammable and many nitroaromatic compounds can be energetic materials.[3] Monitor the dissolution as you slowly increase the temperature. The solubility of many organic compounds, including those similar to 4-Methyl-3,5-dinitrobenzohydrazide, increases with temperature.[4]
-
Mechanical Agitation: Combine heating with continuous stirring using a magnetic stirrer. This increases the interaction between the solvent and the solute particles, facilitating the dissolution process.
-
Sonication: If gentle heating and stirring are insufficient, sonication can be an effective technique. The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized energy that can help break apart the solute's crystal lattice.
Q2: I heated the solution, and the compound dissolved, but it crashed out of solution upon cooling. How can I keep it dissolved?
A2: Supersaturation and Precipitation
This phenomenon indicates that you have created a supersaturated solution. While heating increases solubility, the solution may not be stable at lower temperatures, leading to precipitation or crystallization.
Strategies to Maintain Solubility:
-
Work at Elevated Temperatures: If your experimental protocol allows, maintain the solution at the elevated temperature at which the compound is fully dissolved.
-
Co-Solvent System: If working at room temperature is necessary, consider creating a mixed solvent system. The principle here is to use a "good" solvent in which the compound is highly soluble and a "bad" solvent in which it is sparingly soluble.[3]
-
Recommended Co-solvents:
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are highly polar aprotic solvents that are often excellent at dissolving a wide range of organic compounds. Start by dissolving the 4-Methyl-3,5-dinitrobenzohydrazide in a minimal amount of DMF or DMSO, and then slowly add ethanol to the desired final volume.
-
Methanol: Methanol is more polar than ethanol and can sometimes offer better solubility for polar compounds.[2][5] You can try a mixture of methanol and ethanol.
-
-
Experimental Workflow for Co-Solvent System:
Caption: Decision workflow for using a co-solvent system.
Q3: My solution appears cloudy or hazy, even after prolonged stirring and heating. What could be the cause?
A3: Persistent Cloudiness
A cloudy or hazy appearance can be due to several factors:
-
Insoluble Impurities: The starting material may contain impurities that are insoluble in ethanol.
-
Fine Precipitate: The solution might be on the verge of saturation, and fine particles of the compound are suspended in the solvent.
-
Moisture Contamination: The presence of water in the ethanol can sometimes decrease the solubility of certain organic compounds.
Troubleshooting Steps:
-
Hot Filtration: While the solution is still warm (and assuming the compound is more soluble at higher temperatures), filter it through a pre-warmed funnel with filter paper. This will remove any insoluble impurities. If the filtrate is clear upon cooling (and doesn't precipitate the desired compound), the issue was likely impurities.
-
Use of Anhydrous Ethanol: If you suspect moisture is the issue, try the dissolution process again using anhydrous ethanol.
-
Re-evaluation of Concentration: It's possible that the intended concentration is above the solubility limit of 4-Methyl-3,5-dinitrobenzohydrazide in ethanol under your experimental conditions. Try preparing a more dilute solution.
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of 4-Methyl-3,5-dinitrobenzohydrazide in ethanol?
Solubility of Structurally Similar Compounds in Alcohols
| Compound | Solvent | Solubility | Reference |
| p-Toluenesulfonyl hydrazide | Ethanol | Soluble | [2] |
| 4-Methyl-3,5-dinitrobenzoic acid | Methanol | 250 mg/10 mL | |
| 3,5-dinitrobenzoic acid | Ethanol | Increases with temperature | [6] |
Q: Are there any safety precautions I should be aware of when handling 4-Methyl-3,5-dinitrobenzohydrazide and its solutions?
A: Yes. As with any chemical, proper safety protocols are essential.
-
Handling the Solid: 4-Methyl-3,5-dinitrobenzohydrazide is a nitroaromatic compound. Many compounds in this class are energetic and can be sensitive to shock, friction, and heat.[3] Handle the solid material with care.
-
Heating Solutions: As mentioned previously, always use a controlled heating source like a water bath or heating mantle. Never use an open flame. [3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any potential vapors.
Q: Can I use a different alcohol, like methanol or isopropanol?
A: Yes, other polar protic solvents may also be suitable.
-
Methanol: Being more polar than ethanol, methanol may offer better solubility for 4-Methyl-3,5-dinitrobenzohydrazide.[2][5] However, it is also more toxic.
-
Isopropanol: Isopropanol is less polar than ethanol and may have lower solvating power for this compound.
The choice of solvent will depend on the specific requirements of your experiment, including desired concentration, downstream applications, and safety considerations.
Q: How does the purity of 4-Methyl-3,5-dinitrobenzohydrazide affect its solubility?
A: The purity of the compound can have a significant impact on its observed solubility. Impurities can either increase or decrease the apparent solubility. Insoluble impurities will lead to a cloudy solution, as discussed in the troubleshooting section. If the impurity is more soluble than the main compound, it can sometimes be challenging to achieve a clear, saturated solution of the desired compound. It is always recommended to use a high-purity starting material for solubility studies and other sensitive applications.
References
- Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT) - DTIC. (2012, July 10).
- 99% Pure p-Toluenesulfonyl Hydrazide – Powerful & Reliable - Ketone Pharma.
- Making alcohol solutions of hydrazine. - Powered by XMB 1.9.11 - Sciencemadness.org. (2021, July 1).
- Hydrazine - Solubility of Things.
- 4-Methyl-3,5-dinitrobenzamide | C8H7N3O5 | CID 3318698 - PubChem.
- solvent selection for effective recrystallization of nitroarom
- 4-Methyl-3,5-dinitrobenzoic acid 98 16533-71-4 - Sigma-Aldrich.
- Benzoic acid, 3,5-dinitro-, 2-(4-((4-methyl-1-piperazinyl)carbonyl)phenyl)hydrazide.
- Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?
- Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14).
- Synthesis of 3,5-dinitrobenzoylhydrazine - PrepChem.com.
- Biodegradation of Nitroarom
- 3,5-Dinitrobenzohydrazide | C7H6N4O5 | CID 3329932 - PubChem - NIH.
- An In-depth Technical Guide to the Solubility of 4-Methyl-3-nitro-benzoic Acid in Organic Solvents - Benchchem.
- Methyl 4-methyl-3,5-dinitrobenzo
- Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase - Journal of Chemical Technology and Metallurgy. (2018, May 18).
- 4.4 Solubility - Chemistry LibreTexts. (2019, June 5).
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives - Chemical Methodologies. (2022, June 15).
Sources
controlling pH during the synthesis of dinitrobenzohydrazide derivatives
Topic: pH Control & Troubleshooting in Dinitrobenzohydrazide Synthesis
Role: Senior Application Scientist | Status: Online Ticket ID: DNBH-SYN-2024
Introduction: The pH Paradox
Welcome to the technical support hub. You are likely here because your synthesis of dinitrobenzohydrazide (DNBH) derivatives failed. Maybe you obtained a red tar instead of yellow crystals, or your yield is negligible.
In the synthesis of DNBH derivatives—specifically from dinitrobenzoic esters and hydrazine hydrate —pH control is not about maintaining a static number on a meter.[1] It is about managing nucleophilicity vs. basicity .
-
The Trap: Hydrazine (
) is both a nucleophile (good) and a base (bad for this substrate).[1] -
The Target: You need the hydrazine to attack the carbonyl carbon (forming the hydrazide).
-
The Danger: If the pH is too high (uncontrolled basicity), hydrazine attacks the aromatic ring (Nucleophilic Aromatic Substitution,
), displacing a nitro group and creating complex impurities. If the pH is too low, hydrazine protonates to , losing its nucleophilicity entirely.[1]
Module 1: The Troubleshooting Matrix (FAQs)
Q1: My reaction mixture turned deep red/brown immediately. What happened?
Diagnosis: You triggered a Nucleophilic Aromatic Substitution (
-
Lower the Temperature:
has a higher activation energy than acylation.[1] Run the reaction at to Room Temperature (RT) initially, rather than immediate reflux. -
Buffer the Basicity: Do not use strong bases (NaOH/KOH).[1] If using hydrazine hydrate, add it dropwise to keep the transient concentration low.[1]
Q2: I have no precipitate upon cooling. Is my yield 0%?
Diagnosis: Your product might be trapped as a soluble salt or the pH is incorrect for precipitation.[1] The Science: Hydrazides are amphoteric.[1]
-
pH < 4: The terminal amine protonates (
), making the molecule water-soluble. -
pH > 10: The amide nitrogen deprotonates (
), also increasing solubility.[1] The Fix: -
The "Isoelectric" Target: Adjust the final reaction mixture to pH 7.0–7.5 using dilute HCl or Acetic Acid. This neutralizes the hydrazide, forcing it to crash out of the solution.
Q3: My melting point is too high ( ), and the product is insoluble in ethanol.
Diagnosis: You formed the Dimer (Diacylhydrazine) .
The Science: If hydrazine is the limiting reagent, the newly formed mono-hydrazide competes with hydrazine to attack another ester molecule.
-
Stoichiometry: Always use a large excess of hydrazine hydrate (3:1 to 5:1 ratio) relative to the ester.[1] This ensures the ester statistically encounters free hydrazine rather than the product.[1]
Module 2: Visualizing the Chemistry
Workflow: Troubleshooting Decision Tree
Figure 1: Diagnostic decision tree for evaluating reaction failures based on physical observation.
Module 3: The Validated Protocol
Method: Hydrazinolysis of Methyl/Ethyl Dinitrobenzoate Target pH Strategy: Self-buffering via excess hydrazine; Neutralization workup.[1]
Reagents Table
| Reagent | Role | Equiv. | Key Property |
| Dinitrobenzoate Ester | Substrate | 1.0 | Electrophile (Carbonyl) |
| Hydrazine Hydrate (80%) | Nucleophile | 4.0 | |
| Ethanol (Abs.) | Solvent | - | Protic, polar |
| Dilute HCl (1N) | Workup | - | pH Adjustment |
Step-by-Step Procedure
-
Dissolution: Dissolve 10 mmol of the dinitrobenzoic ester (methyl or ethyl) in 20 mL of absolute ethanol.
-
Addition (The Control Step): Add 40 mmol (excess) of hydrazine hydrate dropwise over 10 minutes with vigorous stirring.
-
Why: Prevents localized spikes in basicity that trigger ring degradation (
).
-
-
Reaction:
-
For 3,5-dinitro: Reflux at
for 2–4 hours. -
For 2,4-dinitro: Stir at RT for 12 hours. Do not reflux unless conversion is
by TLC.[1]
-
-
Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the non-polar ester spot.
-
Workup (The pH Critical Moment):
-
Purification: Recrystallize from ethanol/water.
Module 4: Mechanistic Pathway
Understanding the competition between the desired path and the destructive path is vital.
Figure 2: Mechanistic competition between hydrazinolysis (Path A) and nucleophilic aromatic substitution (Path B).
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for hydrazide synthesis).
-
Ibrahim, M., et al. (2013).[1] Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3).[1][2] (Detailed kinetics of the side reactions/SNAr).
-
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Methyl-3,5-dinitrobenzohydrazide
This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Methyl-3,5-dinitrobenzohydrazide. In the absence of direct experimental data in publicly accessible literature, this document leverages a comparative approach, utilizing spectral data from structurally analogous compounds to predict and rationalize the chemical shifts. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.
Introduction: The Role of NMR in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.[1][2] The chemical shift (δ), reported in parts per million (ppm), of a nucleus is highly sensitive to its local electronic environment, which is influenced by the surrounding atoms and functional groups.[3][4] For a molecule like 4-Methyl-3,5-dinitrobenzohydrazide, with its distinct arrangement of electron-withdrawing and electron-donating groups, NMR spectroscopy provides a detailed fingerprint of its chemical architecture.
Predicted NMR Data for 4-Methyl-3,5-dinitrobenzohydrazide
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Methyl-3,5-dinitrobenzohydrazide. These predictions are derived from the analysis of substituent effects on aromatic systems, with data from similar compounds used as a baseline for comparison.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methyl-3,5-dinitrobenzohydrazide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (H2, H6) | ~8.8 - 9.0 | Singlet |
| -CH₃ | ~2.4 - 2.6 | Singlet |
| -NH- | ~10.0 - 10.5 | Broad Singlet |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methyl-3,5-dinitrobenzohydrazide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 - 170 |
| Ar-C (C1) | ~135 - 140 |
| Ar-C (C2, C6) | ~125 - 130 |
| Ar-C (C3, C5) | ~148 - 152 |
| Ar-C (C4) | ~138 - 142 |
| -CH₃ | ~20 - 25 |
Comparative Analysis with Structurally Related Compounds
The prediction of the chemical shifts for 4-Methyl-3,5-dinitrobenzohydrazide is grounded in the well-established principles of substituent effects in NMR spectroscopy. By comparing the structural fragments of our target molecule with known compounds, we can rationalize the predicted values.
The Aromatic Region: Influence of Nitro and Methyl Groups
The core of the target molecule is a 1,3-dinitro-4-methylbenzene system. The two nitro groups are powerful electron-withdrawing groups, which significantly deshield the aromatic protons and carbons.[5]
-
Aromatic Protons (H2, H6): In 1,3-dinitrobenzene, the proton situated between the two nitro groups (equivalent to H2 in that system) appears at a very downfield chemical shift.[6] For our target molecule, the protons at positions 2 and 6 are adjacent to a nitro group. We predict their chemical shifts to be in the range of 8.8 - 9.0 ppm. This is further supported by the ¹H NMR data of 4-methyl-3,5-dinitro methyl benzoate, a closely related ester, where the aromatic protons are also found in a similar downfield region.
-
Aromatic Carbons: The carbons directly attached to the nitro groups (C3 and C5) are expected to be significantly deshielded, with predicted chemical shifts in the range of 148 - 152 ppm. This is consistent with the observed shifts for the nitro-substituted carbons in 1,3-dinitrobenzene, which are found at approximately 148.7 ppm.[6][7] The carbons at positions 2 and 6 will also be downfield, though to a lesser extent. The quaternary carbons (C1 and C4) will have their chemical shifts influenced by their respective substituents.
-
Methyl Group (-CH₃): The methyl group is an electron-donating group and will have a characteristic chemical shift. In various 4-methylbenzohydrazide derivatives, the methyl protons typically appear around 2.4 ppm.[8][9] We predict a similar value for 4-Methyl-3,5-dinitrobenzohydrazide. The methyl carbon is expected to resonate in the typical aliphatic region, around 20-25 ppm.
The Hydrazide Moiety (-CONHNH₂)
The chemical shifts of the protons in the hydrazide group are known to be variable and can be influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
-
Amide Proton (-NH-): The amide proton is adjacent to the carbonyl group and is expected to be significantly deshielded. In similar benzohydrazide structures, this proton often appears as a broad singlet at a downfield chemical shift, typically above 10 ppm.[8]
-
Amine Protons (-NH₂): The terminal amine protons are generally found more upfield than the amide proton. Their chemical shift is also highly variable and they often appear as a broad singlet.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide group is expected to have a chemical shift in the typical range for amide carbonyls, predicted to be between 165 and 170 ppm.
Experimental Protocol for NMR Data Acquisition
For researchers wishing to acquire experimental data for 4-Methyl-3,5-dinitrobenzohydrazide, the following protocol outlines a standard procedure for ¹H and ¹³C NMR spectroscopy.
1. Sample Preparation:
- Weigh approximately 5-10 mg of 4-Methyl-3,5-dinitrobenzohydrazide.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for hydrazides due to its ability to slow down the exchange of labile N-H protons, leading to sharper signals.[10]
- Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
2. NMR Instrument Setup:
- The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Tune and match the probe for both ¹H and ¹³C frequencies.
- Shim the magnetic field to achieve optimal resolution and lineshape.
3. ¹H NMR Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 16 ppm, and a relaxation delay of 1-2 seconds.
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
- Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
- Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately 220 ppm, and a relaxation delay of 2-5 seconds.
- A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
5. Data Processing:
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase and baseline correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the ¹H NMR signals to determine the relative proton ratios.
Visualizing the Structure and Proton Environments
The following diagram illustrates the molecular structure of 4-Methyl-3,5-dinitrobenzohydrazide with the proton and carbon numbering used in this guide.
Caption: Molecular structure of 4-Methyl-3,5-dinitrobenzohydrazide.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR chemical shifts of 4-Methyl-3,5-dinitrobenzohydrazide. By systematically comparing its structural motifs with those of known compounds, we have established a reliable set of predicted chemical shifts. This information, coupled with the detailed experimental protocol, should serve as a valuable resource for the synthesis, characterization, and quality control of this and other related nitroaromatic compounds. The acquisition of experimental NMR data for 4-Methyl-3,5-dinitrobenzohydrazide would be a valuable contribution to the chemical literature, allowing for a direct comparison with the predictions outlined herein.
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mass spectrometry fragmentation patterns of nitrobenzohydrazides
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Nitrobenzohydrazides: A Comparative Analysis for Isomer Differentiation
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Nitrobenzohydrazides
Nitrobenzohydrazides are a class of organic compounds of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active agents.[1][2] Structurally, they consist of a benzoyl group attached to a hydrazine moiety, with a nitro (-NO₂) group substituting the benzene ring. The position of this nitro group—ortho (2-), meta (3-), or para (4-)—critically influences the molecule's chemical properties and, consequently, its biological activity. Therefore, unambiguous structural confirmation and differentiation of these isomers are paramount in research and quality control settings.
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as a powerful tool for this purpose.[3] The high energy of electron ionization induces extensive and reproducible fragmentation, generating a unique mass spectrum that serves as a molecular fingerprint.[4] This guide provides an in-depth comparison of the EI-MS fragmentation patterns of ortho-, meta-, and para-nitrobenzohydrazide, explaining the causal mechanisms behind their distinct spectral features and offering a robust experimental framework for their analysis. We will focus on how the positional isomerism dictates specific fragmentation pathways, with a special emphasis on the well-documented "ortho effect."
Core Fragmentation Pathways: A Tale of Three Isomers
While all three isomers share a common molecular formula (C₇H₇N₃O₃) and molecular weight (181 g/mol ), their behavior upon electron ionization diverges significantly. This divergence is the key to their differentiation. The fragmentation is primarily dictated by the interplay between the hydrazide functional group and the electron-withdrawing, oxygen-rich nitro group.
The General Fragmentation Scheme (Applicable to all Isomers)
Upon ionization, the nitrobenzohydrazide molecule (M) forms a molecular ion (M•⁺) at m/z 181. Several fundamental cleavages are common to all three isomers, arising from the inherent instability of the hydrazide linkage and the aromatic system.
-
α-Cleavage (C-N Bond Scission): The bond between the carbonyl carbon and the hydrazine nitrogen can break, leading to the formation of a substituted benzoyl cation. This is a highly characteristic fragment for all isomers.
-
[O₂NC₆H₄CO]⁺ (m/z 150): This ion results from the loss of the •NHNH₂ radical.
-
-
N-N Bond Scission: Cleavage of the weakest bond in the hydrazide moiety, the N-N bond, results in the loss of an amino radical (•NH₂).
-
[O₂NC₆H₄CONH]⁺ (m/z 165): This fragment arises from the loss of •NH₂.
-
-
Fragmentation of the Nitroaromatic System: The nitro group itself can fragment, a classic pathway for aromatic nitro compounds.[5][6]
-
Loss of •NO (m/z 151): [M - NO]•⁺
-
Loss of •NO₂ (m/z 135): [M - NO₂]•⁺, leading to the benzohydrazide cation radical.
-
The following diagram illustrates the general workflow for analyzing these compounds.
Caption: General workflow for the analysis of nitrobenzohydrazide isomers.
The Differentiating Pathway: The Ortho Effect
The most striking difference in the mass spectra arises from the proximity of the nitro group to the hydrazide side chain in ortho-nitrobenzohydrazide . This proximity facilitates an intramolecular hydrogen rearrangement, a phenomenon known as the "ortho effect."[7][8] An oxygen atom from the nitro group abstracts a hydrogen atom from the terminal -NH₂ of the hydrazide group, forming a five-membered ring intermediate. This rearrangement opens up unique fragmentation channels not available to the meta and para isomers.
-
Key Fragments from the Ortho Effect:
-
Loss of •OH (m/z 164): The rearranged molecular ion readily eliminates a hydroxyl radical, forming a stable cyclic ion. This peak is prominent in the ortho isomer's spectrum but negligible in the others.
-
Loss of H₂O (m/z 163): Elimination of a neutral water molecule is another characteristic fragmentation following the hydrogen rearrangement. This [M - 18]•⁺ peak is a strong diagnostic indicator for the ortho isomer.
-
The fragmentation pathway for the ortho isomer is visualized below.
Caption: The "ortho effect" in the fragmentation of o-nitrobenzohydrazide.
Fragmentation of Meta and Para Isomers
Lacking the proximity required for the ortho effect, the meta and para isomers exhibit much more straightforward fragmentation patterns dominated by the general pathways described earlier.
-
Para-Nitrobenzohydrazide: The spectrum is typically clean and dominated by the nitrobenzoyl cation.
-
Base Peak: The base peak (most intense peak) is often the nitrobenzoyl cation (m/z 150) , formed by the stable loss of the •NHNH₂ radical.
-
The molecular ion peak (m/z 181) is clearly visible.
-
Other significant peaks include the nitrophenyl cation [O₂NC₆H₄]⁺ (m/z 122) from the loss of CO from the m/z 150 fragment, and the phenyl cation [C₆H₄]⁺ (m/z 76) after subsequent loss of NO₂.
-
-
Meta-Nitrobenzohydrazide: The fragmentation pattern is very similar to the para isomer, making their distinction based solely on fragmentation challenging without high-resolution data or comparison to authentic standards. The nitrobenzoyl cation (m/z 150) and the molecular ion (m/z 181) are the most significant peaks. Subtle differences in the relative intensities of minor fragments may exist but are often not robust enough for definitive identification without chromatographic separation.
The primary fragmentation of the para isomer is shown below.
Caption: Primary fragmentation pathways for p-nitrobenzohydrazide.
Comparative Data Summary
The following table summarizes the expected key ions and their typical relative intensities for the three isomers, providing a clear guide for comparison.
| Ion Description | m/z | Expected Relative Intensity (Ortho) | Expected Relative Intensity (Meta) | Expected Relative Intensity (Para) | Differentiating Value |
| Molecular Ion [M]•⁺ | 181 | Moderate | Moderate-High | Moderate-High | - |
| [M - •OH]⁺ | 164 | High | Absent/Trace | Absent/Trace | Excellent (Ortho) |
| [M - H₂O]•⁺ | 163 | Moderate-High | Absent/Trace | Absent/Trace | Excellent (Ortho) |
| [M - •NO]•⁺ | 151 | Low | Low | Low | - |
| Nitrobenzoyl cation | 150 | Moderate | High (Base Peak) | High (Base Peak) | Good (Ortho vs. M/P) |
| [M - •NO₂]•⁺ | 135 | Low | Moderate | Moderate | - |
| Nitrophenyl cation | 122 | Low | Moderate | Moderate | - |
| Phenyl cation | 76 | Low | Moderate | Moderate | - |
Experimental Protocol: A Self-Validating System
This protocol outlines a standard EI-GC-MS method for the separation and identification of nitrobenzohydrazide isomers. The inclusion of all three isomers in a single run (if available as standards) serves as a self-validating system, as their distinct retention times and fragmentation patterns can be directly compared.
Objective: To separate and identify o-, m-, and p-nitrobenzohydrazide using EI-GC-MS.
1. Sample Preparation:
- Prepare individual 1 mg/mL stock solutions of each isomer (or a mixed standard) in HPLC-grade methanol or acetonitrile.
- Prepare a 10 µg/mL working solution by diluting the stock solution in the same solvent. The choice of a volatile solvent is critical for efficient vaporization in the GC inlet.[9]
2. GC-MS Instrumentation & Conditions:
- System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD, Shimadzu GCMS-QP series).
- GC Column: A non-polar or mid-polarity column is preferred. A 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., HP-5MS, DB-5MS) provides excellent resolution for these isomers.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Split/splitless injector at 250 °C. Use a 1 µL injection in split mode (e.g., 20:1 split ratio) to avoid column overloading.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes.
- Rationale: This program ensures good peak shape and provides sufficient separation, with the para isomer typically eluting first, followed by ortho and then meta, due to differences in polarity and volatility.
3. Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV. This is the standard energy for EI, as it provides reproducible fragmentation patterns and allows for comparison with established spectral libraries.[10]
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Scan Range: m/z 40-250. This range covers the molecular ion and all expected key fragments.
- Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering and saturating the MS detector.
4. Data Analysis:
- Integrate the chromatographic peaks for each separated isomer.
- Extract the mass spectrum for each peak.
- Analyze the spectrum, identifying the molecular ion and key fragment ions as detailed in the comparative table above.
- Confirm the identity of the ortho isomer by the presence of strong signals at m/z 164 and 163.
- Confirm the meta/para isomers by the base peak at m/z 150 and the absence of the ortho-effect fragments.
Conclusion
The mass spectrometric fragmentation of nitrobenzohydrazides is a classic textbook example of how molecular structure governs fragmentation pathways. While meta- and para-nitrobenzohydrazide exhibit predictable fragmentation dominated by cleavages around the hydrazide bridge, the ortho isomer provides a distinct and readily identifiable pattern due to the "ortho effect." The intramolecular rearrangement and subsequent loss of •OH and H₂O serve as unambiguous diagnostic markers. By employing a standardized EI-GC-MS protocol, researchers and drug development professionals can confidently differentiate these critical isomers, ensuring the structural integrity of their synthesized compounds and intermediates. This guide provides the foundational knowledge and practical framework to interpret these mass spectra with expertise and authority.
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El-Faham, A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35831-35847. Available at: [Link]
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Comparative Stability of 3,5-Dinitrobenzohydrazide vs. 4-Nitrobenzohydrazide: A Technical Guide for Researchers
For researchers and professionals in drug development and materials science, understanding the stability of energetic compounds is paramount for safe handling, formulation, and predicting shelf-life. This guide provides a detailed comparative analysis of the thermal and impact stability of 3,5-dinitrobenzohydrazide and 4-nitrobenzohydrazide. While experimental data for 4-nitrobenzohydrazide is available, a direct comparative dataset for 3,5-dinitrobenzohydrazide is not extensively reported in the literature. Therefore, this guide will integrate experimental data for the 4-nitro isomer with predictive insights for the 3,5-dinitro isomer based on the well-established principles of nitroaromatic chemistry and data from analogous compounds.
Introduction: The Significance of Nitro Group Positioning
Benzohydrazides are versatile scaffolds in medicinal chemistry and materials science. The introduction of nitro groups (-NO₂) can significantly alter their chemical and physical properties, including their energetic characteristics. The position of these electron-withdrawing groups on the benzene ring dictates the electronic distribution within the molecule, which in turn governs its stability. This guide will explore the nuanced differences between a para-substituted (4-nitro) and a meta-substituted (3,5-dinitro) benzohydrazide, offering a comprehensive understanding of their comparative stability.
Mechanistic Insights: Electronic Effects of Nitro Group Substitution
The stability of nitroaromatic compounds is intrinsically linked to the electronic effects exerted by the nitro groups on the aromatic ring. These effects are a combination of inductive and resonance effects.
-
Inductive Effect: The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the benzene ring through the sigma bond framework. This effect is distance-dependent and deactivates the entire ring.
-
Resonance Effect: The nitro group can withdraw electron density from the ring through the pi system. This effect is most pronounced at the ortho and para positions, creating regions of significant positive charge.[1][2]
In 4-nitrobenzohydrazide , the nitro group is in the para position, allowing for strong resonance-based electron withdrawal. This delocalization of electron density can stabilize the molecule to some extent.
For 3,5-dinitrobenzohydrazide , the two nitro groups are in the meta positions relative to the hydrazide group. In the meta position, the strong electron-withdrawing resonance effect is not operative.[1][3] However, the additive inductive effects of two nitro groups significantly decrease the electron density of the aromatic ring. This substantial electron deficiency can lead to a less stable molecule more prone to decomposition. The proximity of two nitro groups can also introduce intramolecular strain, further decreasing stability.
dot
Caption: Workflow for DSC analysis of thermal stability.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the benzohydrazide sample into a standard aluminum DSC pan. 2[4]. Encapsulation: Hermetically seal the pan to contain any evolved gases during decomposition.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a final temperature beyond the expected decomposition point (e.g., 400 °C). 5[5]. Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 50 mL/min) to prevent oxidative side reactions. 6[6]. Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature of decomposition from the resulting thermogram.
Thermogravimetric Analysis (TGA) Protocol
dot
Caption: Workflow for TGA analysis of thermal decomposition.
Methodology:
-
Sample Preparation: Weigh approximately 5-10 mg of the sample into a tared TGA crucible (ceramic or platinum). 2[7]. Instrument Setup: Place the crucible onto the TGA balance mechanism.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) in a defined atmosphere. 4[6]. Atmosphere: Use an inert atmosphere (e.g., nitrogen) to study thermal decomposition without oxidation.
-
Data Analysis: Plot the percentage of weight loss against temperature. The onset of significant weight loss indicates the beginning of decomposition.
BAM Fallhammer Impact Sensitivity Protocol
dot
Sources
- 1. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijrti.org [ijrti.org]
- 4. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 6. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 7. resolvemass.ca [resolvemass.ca]
UV-Vis absorption spectra of 4-Methyl-3,5-dinitrobenzohydrazide complexes
This guide details the UV-Vis absorption characteristics of 4-Methyl-3,5-dinitrobenzohydrazide (MDBH) and its transition metal complexes. It serves as a technical resource for researchers evaluating this ligand scaffold for coordination chemistry, specifically in drug development contexts (antimicrobial/anticancer) where spectral profiling is critical for stability and binding studies.[1]
Part 1: Executive Summary & Technical Context
4-Methyl-3,5-dinitrobenzohydrazide (MDBH) represents a specialized ligand class combining the strong electron-withdrawing capacity of two nitro groups with the chelating versatility of a hydrazide moiety. Unlike standard benzohydrazides, the 3,5-dinitro substitution pattern significantly alters the electronic landscape of the ligand, inducing bathochromic shifts in the UV region and enhancing metal-ligand charge transfer (LMCT) bands upon complexation.[1]
Key Value Proposition:
-
Enhanced Stability: The electron-deficient ring system stabilizes metal centers (Cu²⁺, Ni²⁺, Co²⁺) against oxidation, often resulting in distinct, sharp d-d transition bands.
-
Spectral Fingerprint: MDBH complexes exhibit a characteristic "double-hump" absorption profile—intense LMCT bands in the near-UV (350–450 nm) and weaker d-d transitions in the visible region (500–750 nm), allowing for easy spectrophotometric monitoring.[1]
-
Biological Relevance: The dinitro-motif is a pharmacophore often associated with enhanced antimicrobial activity, making these complexes viable candidates for metallodrug screening.
Part 2: Spectral Analysis & Comparison Guide
The following analysis compares the MDBH complexes against the free ligand and the non-methylated analogue (3,5-Dinitrobenzohydrazide) to isolate the effect of the para-methyl group.[1]
Ligand vs. Complex Spectral Shift
| Compound | Assignment | Electronic Impact | ||
| Free Ligand (MDBH) | 265, 310 | ~12,000 | Baseline absorption.[1] Nitro groups quench fluorescence but enhance UV absorption intensity.[1] | |
| Cu(II)-MDBH Complex | 385 (sh), 625 | ~450 (vis) | LMCT, | Bathochromic Shift: Coordination via Carbonyl-O and Amine-N lowers energy of transitions.[1] Broad d-d band indicates distorted octahedral geometry.[1] |
| Ni(II)-MDBH Complex | 410, 490, 650 | ~20-50 (vis) | Distinct d-d bands.[1] The 490 nm band is often obscured by the tail of the strong LMCT band.[1] | |
| Co(II)-MDBH Complex | 520, 610 | ~150 | Pink/Red solution.[1] High-spin octahedral geometry is typical. |
(Note: "sh" = shoulder.[1] Values are representative of dinitrobenzohydrazide scaffolds in polar solvents like DMSO/Ethanol.)
Performance Comparison: MDBH vs. Alternatives
Alternative A: 3,5-Dinitrobenzohydrazide (No Methyl Group)
-
Spectral Difference: The para-methyl group in MDBH exerts a weak positive inductive effect (+I).[1] This slightly destabilizes the HOMO, causing a minor red shift (5–10 nm) in the
transitions compared to the un-methylated analog.[1] -
Solubility: MDBH complexes show improved solubility in organic solvents (CHCl₃, DMSO) due to the lipophilic methyl group, making them easier to characterize than the often insoluble dinitrobenzohydrazide complexes.[1]
Alternative B: Isoniazid Complexes (Standard)
-
Spectral Difference: Isoniazid complexes typically absorb in the UV (260 nm) with very weak visible bands.[1] MDBH complexes, due to the nitro chromophores, have a richer visible spectrum , allowing for colorimetric detection without additional reagents.
-
Stability: MDBH complexes are generally more resistant to hydrolysis than Isoniazid complexes due to the electron-withdrawing nitro groups reducing the basicity of the hydrazide nitrogen, creating a "harder" metal-ligand bond.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesize the Cu(II)-MDBH complex and validate its formation via UV-Vis spectral shift.
Reagents:
-
Ligand Precursor: 4-Methylbenzoic acid (converted to MDBH via nitration/esterification/hydrazinolysis).[1]
-
Metal Salt: Copper(II) Acetate Monohydrate (
).[1] -
Solvent: Absolute Ethanol (99.9%).[1]
Step-by-Step Workflow:
-
Ligand Preparation (Brief):
-
Complex Synthesis:
-
Dissolve 1.0 mmol MDBH in 20 mL hot ethanol.
-
Dissolve 0.5 mmol
in 10 mL ethanol. -
Add metal solution to ligand solution dropwise under constant stirring.[1]
-
Observation: Solution changes from pale yellow to deep green/blue.[1]
-
Filter the precipitate, wash with cold ethanol and ether.[1] Dry in vacuo.[1]
-
-
UV-Vis Measurement:
-
Prepare
M solutions of (a) Free MDBH and (b) Cu-MDBH complex in DMSO. -
Scan range: 200 nm – 800 nm.[1]
-
Validation Criteria:
-
Disappearance of the free hydrazide N-H stretch in IR (secondary check).
-
UV-Vis: Appearance of a new broad band >600 nm (d-d transition) and a shift of the ligand band from ~310 nm to ~330-340 nm.[1]
-
-
Part 4: Mechanistic Visualization
The following diagram illustrates the coordination mode and the resulting electronic transitions responsible for the observed spectra.
Caption: Coordination of MDBH to metal centers generates new LMCT and d-d spectral bands while red-shifting the native ligand absorption.
Part 5: References
-
Srivastava, S. (2019).[1] Antifungal activity of newly synthesized nucleosides containing [1,3,4] oxadiazole-2(3H) one core.[1] IOSR Journal of Applied Chemistry, 12(1), 73-80. (Source for Ligand Synthesis and Characterization).[1][3][4][5][6][7][8] Link
-
Mezaal, E. N., et al. (2024).[1] Determination of Ni (II) by Forming a New Complex N-(4-(dimethyl amino) benzylidene)-3, 5-Dinitrobenzohydrazide Nickel (II) Chloride.[1][9][5] Baghdad Science Journal. (Comparative spectral data for dinitrobenzohydrazide Ni-complexes). Link
-
Gup, R., & Kirkan, B. (2005).[2] Synthesis and spectroscopic studies of mixed-ligand copper(II) complexes with 3,5-dinitrobenzohydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Standard reference for dinitro-substituted hydrazide spectral assignments).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and study on aroylhydrazones having cyanovinylpyrrole - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, Spectral Characterization and Biological Activities of Co(II) and Ni(II) Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric | MDPI [mdpi.com]
- 8. sebhau.edu.ly [sebhau.edu.ly]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
4-Methyl-3,5-dinitrobenzohydrazide proper disposal procedures
Operational Safety Protocol: Handling and Disposal of 4-Methyl-3,5-dinitrobenzohydrazide
Executive Safety Directive
CRITICAL WARNING: HIGH-ENERGY COMPOUND
4-Methyl-3,5-dinitrobenzohydrazide combines a reducing hydrazine moiety (
-
Primary Risk: Shock and friction sensitivity. If allowed to dry completely, the material may become Class 1 (Explosive) or Class 4.1 (Flammable Solid) depending on hydration levels.[1]
-
Operational Mandate: Never scrape dry material from screw threads or ground glass joints. Maintain a minimum of 20% moisture content (phlegmatization) during long-term storage.[1]
Chemical Profile & Hazard Identification
| Property | Data / Characteristic | Operational Implication |
| Chemical Structure | Dinitro-substituted benzohydrazide | Incompatible with Oxidizers: Violent reaction with bleach (hypochlorites) or peroxides.Incompatible with Ketones: Forms insoluble hydrazones (precipitates).[1] |
| Physical State | Yellow/Orange Crystalline Solid | Dust Explosion Hazard: Fine dusts are highly ignitable. Use anti-static protocols. |
| Stability | Shock/Friction Sensitive when Dry | Do NOT use metal spatulas. Use Teflon, ceramic, or wood tools only. |
| Toxicity | Toxic (Oral/Inhalation) | PPE: Nitrile gloves (double gloved recommended), N95/P100 respirator if handling powder outside a hood.[1] |
| RCRA Waste Code | D003 (Reactivity) / D001 (Ignitability) | Must be segregated from general organic waste streams.[1] |
Pre-Disposal Assessment Matrix
Before initiating disposal, categorize the material state to determine the correct workflow.
Figure 1: Decision logic for segregating high-energy nitro-hydrazide waste.[1]
Detailed Disposal Protocols
Protocol A: Bulk Solid Disposal (Preferred)
Use this for expired reagents, synthesis products, or any quantity >500 mg.[1]
-
Phlegmatization (Wetting):
-
If the material is dry, gently mist it with water or ethanol (approx. 20-30% by weight) to desensitize it against friction.[1]
-
Causality: Water acts as a heat sink and lubricant, preventing the propagation of a detonation wave or friction-induced ignition.
-
-
Container Selection:
-
Transfer:
-
Using a non-sparking spatula (Teflon or wood), transfer the wetted solid into the container.
-
-
Labeling:
-
Affix a hazardous waste label.
-
Critical Annotation: Write "POTENTIALLY EXPLOSIVE - DINITRO HYDRAZIDE DERIVATIVE - DO NOT OPEN."
-
-
Storage:
-
Store in a flammables/explosives cabinet until pickup.
-
Do not store near oxidizers (nitric acid, perchlorates) or strong bases.[1]
-
Protocol B: Glassware Decontamination (Trace Residues)
Use this for cleaning flasks, funnels, and spatulas.[1]
-
Solvent Selection:
-
Recommended: Methanol or Ethanol.
-
Avoid: Acetone or Methyl Ethyl Ketone (MEK).[1]
-
Causality: Hydrazides react with ketones to form hydrazones . While often stable, these are insoluble precipitates that will contaminate glassware and create solid waste inside your liquid waste container.
-
-
Dissolution:
-
Rinse glassware with ethanol to dissolve the residue.
-
Collect all rinsate into a dedicated "High Hazard Organic" waste stream.
-
-
Destruction (Optional - Only for <100mg traces):
-
Note: Chemical destruction of nitro compounds is complex.
-
If destruction is mandated by site safety: Treat the ethanolic rinsate with dilute hydrochloric acid (to protonate the hydrazine) followed by a controlled addition of aqueous sodium nitrite at 0°C.
-
Mechanism:[1][2][3][4][5] This converts the hydrazide to an azide/nitroso species which eventually decomposes. WARNING: This evolves toxic gases and potentially explosive azides. Simple collection for incineration is safer and preferred.
-
Emergency Procedures
| Scenario | Immediate Action | Technical Rationale |
| Spill (Dry Powder) | Do NOT sweep. Cover with wet sand or oil-absorbing pads dampened with water.[1] Scoop gently with plastic tools. | Sweeping generates static and friction, which can ignite dry nitro-hydrazides.[1] |
| Skin Exposure | Wash with soap and water for 15 minutes. Do not use ethanol on skin. | Ethanol increases skin permeability, potentially carrying the toxic nitro compound into the bloodstream. |
| Fire | Evacuate. Use Water Fog or CO2 . | Do not use dry chemical extinguishers if the fire involves the bulk material, as they may not penetrate the reaction mass (internal oxidizer). |
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency. (n.d.).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Referencing 40 CFR Part 261, Characteristic D003).[1][6]
-
PubChem. (2024).[1][7] 3,5-Dinitrobenzohydrazide Compound Summary. National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [1]
Sources
- 1. PubChemLite - Benzoic acid, 3,5-dinitro-, 2-(4-((4-methyl-1-piperazinyl)carbonyl)phenyl)hydrazide (C19H20N6O6) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. 4-Methyl-3,5-dinitrobenzamide | C8H7N3O5 | CID 3318698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
